ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate
Description
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Properties
IUPAC Name |
ethyl (2Z)-2-amino-2-[[2-(4-fluorophenyl)acetyl]hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c1-2-19-12(18)11(14)16-15-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMOKLRXBQDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)CC1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)CC1=CC=C(C=C1)F)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate typically involves the reaction of ethyl (2Z)-aminoacetate with 4-fluorophenylacetyl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst or acidic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-chloro{[(4-methoxyphenyl)hydrazono]acetate
- Ethyl (2Z)-bromo{[(2,4-difluorophenyl)hydrazono]acetate
- Ethyl (2Z)-(3-bromo-2-fluorophenyl)(hydrazono)acetate
Uniqueness
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Biological Activity
Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate is a compound with potential biological activities that have gained attention in recent years. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12FN3O3
- Molecular Weight : 253.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone moiety in the structure is known to participate in hydrogen bonding and coordination with metal ions, which may enhance its biological efficacy.
- Antioxidant Activity : Studies have shown that compounds containing hydrazone groups can exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : The presence of the fluorophenyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial activity.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduced oxidative stress in vitro | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Decreased pro-inflammatory cytokine levels |
Case Studies
- Antioxidant Study : In a controlled study, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines when compared to untreated controls. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.
- Antimicrobial Evaluation : A series of experiments were conducted against various strains of bacteria, including E. coli and S. aureus. The compound exhibited dose-dependent inhibition, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Mechanism : In a murine model of inflammation, administration of the compound resulted in a marked reduction in swelling and pain, correlating with decreased levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory disorders.
Research Findings
Recent research has focused on the synthesis and characterization of this compound and its derivatives. Key findings include:
- The compound's ability to form stable complexes with metal ions, enhancing its biological activity.
- Structure-activity relationship (SAR) studies indicating that modifications to the phenyl group significantly affect biological efficacy.
- Potential applications in drug development as a lead compound for designing new therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate?
The compound can be synthesized via a condensation reaction between a hydrazine derivative (e.g., 4-fluorophenylhydrazine) and an appropriate carbonyl precursor (e.g., ethyl acetoacetate or its chloro-substituted analog). Key steps include:
- Hydrazone formation : Reacting the hydrazine with a ketone/ester under acidic conditions (e.g., glacial acetic acid) to form the hydrazone linkage .
- Purification : Recrystallization using ethanol or methanol to isolate the product .
- Characterization : Confirmation via H/C NMR, IR (to identify C=O and N-H stretches), and mass spectrometry .
Q. How can the stereochemistry (Z/E configuration) of the hydrazone group be determined experimentally?
The Z-configuration of the hydrazone group is confirmed via:
- X-ray crystallography : Direct structural elucidation (e.g., as demonstrated for analogs in ).
- NMR spectroscopy : Coupling constants and NOE effects differentiate Z/E isomers. For example, Z-isomers often show deshielded protons due to restricted rotation .
Q. What solvents are optimal for dissolving this compound in experimental settings?
The compound is soluble in chloroform , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) but has limited solubility in methanol or water. Pre-sonication or mild heating (40–50°C) enhances dissolution .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the compound’s bioactivity compared to analogs with other substituents (e.g., chloro or methoxy groups)?
- Electron-withdrawing effects : The fluorine atom increases electrophilicity at the hydrazone moiety, potentially enhancing interactions with biological targets (e.g., enzymes).
- Comparative studies : Analogs with 4-methoxyphenyl groups (e.g., CAS 27143-07-3) exhibit reduced bioactivity in coagulation assays due to decreased electrophilicity .
- Data interpretation : Use molecular docking or QSAR models to correlate substituent effects with activity trends .
Q. What strategies are recommended for resolving contradictions in reported biological activity data?
- Reproducibility checks : Validate assay conditions (e.g., pH, temperature) that affect hydrazone stability .
- Batch analysis : Compare purity levels via HPLC; impurities in synthetic batches (e.g., unreacted hydrazine) may skew results .
- Structural analogs : Test compounds with incremental substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate contributing factors .
Q. What reaction mechanisms govern the degradation of this compound under physiological conditions?
- Hydrolysis : The hydrazone bond is susceptible to acidic/basic hydrolysis, yielding 4-fluorophenylacetamide and glyoxylic acid derivatives .
- Oxidative pathways : Cytochrome P450 enzymes may oxidize the fluorophenyl ring, forming metabolites detectable via LC-MS .
- Stabilization methods : Use pro-drug formulations (e.g., liposomal encapsulation) to mitigate premature degradation .
Methodological Guidance
Q. How should researchers design experiments to assess the compound’s enzyme inhibition potential?
- In vitro assays : Use fluorogenic substrates (e.g., for serine proteases) to monitor inhibition kinetics.
- Control experiments : Include known inhibitors (e.g., PMSF for proteases) to validate assay sensitivity .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values .
Q. What analytical techniques are critical for verifying synthetic intermediates during scale-up?
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Chiral purity : Employ chiral HPLC or polarimetry if stereospecific synthesis is required .
- Thermal stability : Perform DSC/TGA to assess decomposition risks during purification .
Data Interpretation and Reporting
Q. How can computational methods complement experimental data for this compound?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular dynamics : Simulate interactions with biological targets (e.g., thrombin) to prioritize in vitro testing .
- Cheminformatics : Use tools like ChemAxon or MOE to compare ADMET profiles with structural analogs .
Q. What are the best practices for reporting conflicting spectral data (e.g., NMR shifts) in publications?
- Full disclosure : Include raw data (e.g., coupling constants, solvent effects) in supplementary materials.
- Cross-validation : Compare results with structurally characterized analogs (e.g., ) to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
